molecular formula C15H19N3O2 B2581259 Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate CAS No. 2402830-76-4

Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate

Cat. No.: B2581259
CAS No.: 2402830-76-4
M. Wt: 273.336
InChI Key: KNFGYEYCYASLEQ-UHFFFAOYSA-N
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Description

Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate is a chemical compound with a complex structure that includes a benzoate ester linked to a pyrazole ring via a methylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler compound with similar structural features.

    4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]benzoic acid: A related compound with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-18-11-13(10-17-18)9-16-8-12-4-6-14(7-5-12)15(19)20-2/h4-7,10-11,16H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFGYEYCYASLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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